N-{6-[(phenylsulfonyl)amino]tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide
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Overview
Description
N-{6-[(phenylsulfonyl)amino]tricyclo[6220~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide is a complex organic compound characterized by its unique tricyclic structure and the presence of sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(phenylsulfonyl)amino]tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide typically involves multiple steps, including the formation of the tricyclic core and the subsequent introduction of the sulfonamide groups. Common synthetic routes may involve:
Formation of the Tricyclic Core: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the tricyclic structure.
Introduction of Sulfonamide Groups: This step involves the reaction of the tricyclic core with sulfonyl chlorides in the presence of a base to form the sulfonamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{6-[(phenylsulfonyl)amino]tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-{6-[(phenylsulfonyl)amino]tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{6-[(phenylsulfonyl)amino]tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2,6-dimethylphenoxy)-N-[((3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}pyrrolidin-3-yl)methyl]acetamide
- N-fluoro-N-(phenylsulfonyl)benzenesulfonamide
Uniqueness
N-{6-[(phenylsulfonyl)amino]tricyclo[6220~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide is unique due to its tricyclic structure and the presence of multiple sulfonamide groups
Properties
Molecular Formula |
C24H24N2O4S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[6-(benzenesulfonamido)-3-tricyclo[6.2.2.02,7]dodeca-2,4,6-trienyl]benzenesulfonamide |
InChI |
InChI=1S/C24H24N2O4S2/c27-31(28,19-7-3-1-4-8-19)25-21-15-16-22(24-18-13-11-17(12-14-18)23(21)24)26-32(29,30)20-9-5-2-6-10-20/h1-10,15-18,25-26H,11-14H2 |
InChI Key |
MQQHJBCCQVEVOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3=C(C=CC(=C23)NS(=O)(=O)C4=CC=CC=C4)NS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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